N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide
Overview
Description
N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide is a useful research compound. Its molecular formula is C17H20FN3O4S2 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.08792664 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Synthesis and Modification
N-(4-{[4-(2-fluorophenyl)-1-piperazinyl]sulfonyl}phenyl)methanesulfonamide is a compound that has been explored for its potential in chemical synthesis and modification. Researchers have investigated its applications in the sulfomethylation of di-, tri-, and polyazamacrocycles, presenting a new route to enter mixed-side-chain macrocyclic chelates. This process involves the sulfomethylation of piperazine and polyazamacrocycles with formaldehyde bisulfite in aqueous medium, demonstrating that the number of methanesulfonate groups introduced can be controlled by the pH level of the reaction medium. Such sulfomethylated products have then been used to create a series of mono- and diacetate, phosphonate, and phosphinate derivatives, showcasing a versatile pathway for chemical synthesis that could be of significant interest in the development of new materials or drugs (J van Westrenen & A D Sherry, 1992).
Catalytic Asymmetric Addition
The compound has also shown promise in catalytic asymmetric additions, providing a method for accessing sulfone-bearing contiguous quaternary stereocenters. A specific study detailed the chiral phosphoric acid-catalyzed asymmetric addition of α-fluoro(phenylsulfonyl)methane derivatives to cyclic N-acyliminium, facilitating metal-free, expeditious access to sulfone and fluorine incorporating contiguous all-substituted quaternary stereocenters. This process is notable for its excellent stereoselectivities, offering a valuable technique for the synthesis of complex molecular structures with high chiral purity, which could have implications in pharmaceutical synthesis and material science (V. A. Bhosale et al., 2022).
Properties
IUPAC Name |
N-[4-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylphenyl]methanesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O4S2/c1-26(22,23)19-14-6-8-15(9-7-14)27(24,25)21-12-10-20(11-13-21)17-5-3-2-4-16(17)18/h2-9,19H,10-13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVMMVFDDGDEROK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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